N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide is a complex organic compound characterized by the presence of a biphenyl group, a hydroxypropyl group, and a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide typically involves the reaction of 4-biphenylcarboxylic acid with 2-amino-2-hydroxypropane in the presence of pivaloyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and pivalamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Pyridyl)pivalamide: Similar in structure but contains a pyridyl group instead of a biphenyl group.
Pivalamide: A simpler compound with only the pivalamide moiety.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide is unique due to the combination of its biphenyl, hydroxypropyl, and pivalamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)18(22)21-14-20(4,23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHDEKBCYEQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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